Famphur

描述

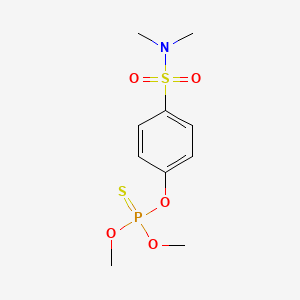

This compound is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an agrochemical and an anthelminthic drug. It is functionally related to a 4-hydroxy-N,N-dimethylbenzenesulfonamide.

This compound is a synthetic organic thiophosphate compound and organothiophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic, colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact.

See also: this compound; Levamisole Resinate (component of).

Structure

3D Structure

属性

IUPAC Name |

4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISACBWYRJHSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO5PS2 | |

| Record name | FAMPHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041966 | |

| Record name | Famphur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Famphur is a crystalline powder. Very toxic. Cholinesterase inhibitor. Restricted use as insecticide., Colorless solid; [HSDB] | |

| Record name | FAMPHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Famphur | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water. In aqueous isopropanol (45%) 23 g/kg (20 °C); in xylene 300 g/kg (5 °C); soluble in acetone, carbon tetrachloride, chloroform, cyclohexanone, dichloromethane, toluene; sparingly soluble in aliphatic hydrocarbons | |

| Record name | FAMPHUR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000136 [mmHg] | |

| Record name | Famphur | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS, Colorless crystalline powder | |

CAS No. |

52-85-7 | |

| Record name | FAMPHUR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Famphur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famphur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famphur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphorothioic acid, O-[4-[(dimethylamino)sulfonyl]phenyl] O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Famphur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-[4-[(dimethylamino)sulphonyl]phenyl] O,O-dimethyl thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMPHUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02UOP4Z0O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FAMPHUR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

52.5-53.5 °C | |

| Record name | FAMPHUR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

famphur chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famphur, a systemic organophosphate insecticide and avicide, is primarily utilized in veterinary medicine to control ectoparasites in livestock. As a cholinesterase inhibitor, its mechanism of action involves the irreversible phosphorylation of the acetylcholinesterase (AChE) enzyme, leading to the accumulation of acetylcholine and subsequent neurotoxicity in target organisms. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, analytical methodologies, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its analysis and toxicological assessment are provided, alongside visualizations of its metabolic pathway and analytical workflows to support further research and development.

Chemical Structure and Identification

This compound is chemically designated as O-[4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate.[1] Its chemical structure and identification parameters are summarized below.

Table 1: Chemical Identification of this compound

| Parameter | Value |

| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide[2] |

| CAS Number | 52-85-7[2][3][4] |

| Molecular Formula | C₁₀H₁₆NO₅PS₂[2][4] |

| Molecular Weight | 325.34 g/mol [4][5] |

| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC[2] |

| InChI | InChI=1S/C10H16NO5PS2/c1-11(2)19(12,13)10-7-5-9(6-8-10)16-17(18,14-3)15-4/h5-8H,1-4H3[2][4] |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a crystalline powder at room temperature.[2] Its key physicochemical properties are detailed in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 52.5–53.5 °C[5] |

| Boiling Point | 394.2 ± 52.0 °C (Predicted) |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) |

| Vapor Pressure | 1.36 x 10⁻⁶ mmHg |

| Water Solubility | Slightly soluble |

| LogP (Octanol-Water Partition Coefficient) | 2.23 |

Analytical Methodologies

The quantification of this compound in various matrices is crucial for residue analysis, environmental monitoring, and pharmacokinetic studies. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: Analysis of this compound in Honey

This protocol is adapted from a method for the analysis of residual this compound in honey.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Weigh 5 g of honey into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex to dissolve.

-

Adjust the pH of the sample solution to 7.0.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the honey solution onto the SPE cartridge at a flow rate of 1-2 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Elute the this compound with 10 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

-

-

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-35 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp to 200°C at 20°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (m/z): Quantifier ion: 218, Qualifier ions: 109, 125.

-

Caption: GC-MS workflow for this compound analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol: Analysis of this compound in Biological Matrices (Representative)

This protocol is a representative method based on common practices for pesticide analysis in biological matrices like plasma or tissue homogenates.

-

Sample Preparation (Protein Precipitation and SPE):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).

-

Vortex for 1 min to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 min.

-

Transfer the supernatant to a new tube and dilute with 1 mL of water.

-

Perform Solid-Phase Extraction (SPE) using a C18 cartridge as described in the GC-MS protocol (Section 3.1.1).

-

Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Parameters:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5% to 95% B.

-

8-10 min: 95% B.

-

10-10.1 min: 95% to 5% B.

-

10.1-12 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Sciex QTRAP 6500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Temperature: 500°C.

-

IonSpray Voltage: 5500 V.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

This compound: Precursor ion (m/z) 326.1 -> Product ions (m/z) 125.1, 218.1.

-

This compound Oxon: Precursor ion (m/z) 310.1 -> Product ions (m/z) 109.1, 202.1.

-

-

Toxicology

This compound is classified as a highly toxic compound. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Table 3: Acute Toxicity of this compound

| Species | Route | LD₅₀ |

| Rat (male) | Oral | 35 mg/kg[5] |

| Rat (female) | Oral | 62 mg/kg[5] |

| Mouse | Oral | 27 mg/kg |

Acetylcholinesterase Inhibition Assay

Experimental Protocol: Determination of IC₅₀

This protocol is based on the Ellman method for measuring AChE activity.

-

Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (0.1 M, pH 8.0).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of different concentrations of this compound solution to the test wells. Add 20 µL of buffer to the control wells.

-

Add 10 µL of DTNB solution to all wells.

-

Add 20 µL of AChE solution to all wells and incubate at 37°C for 15 min.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC₅₀ value is the concentration of this compound that causes 50% inhibition of AChE activity, determined by non-linear regression analysis.

-

Caption: Workflow for IC₅₀ determination of AChE inhibition.

Metabolism and Environmental Fate

Metabolism

In mammals, this compound is primarily metabolized in the liver. The main metabolic pathways involve hydrolysis of the P-O-phenyl and P-O-methyl bonds, as well as oxidative desulfuration to its more toxic oxygen analog, this compound oxon, and N-demethylation.

Caption: Major metabolic pathways of this compound in mammals.

Environmental Fate

This compound's persistence in the environment is influenced by hydrolysis and photolysis.

Table 4: Environmental Fate of this compound

| Process | Condition | Half-life |

| Hydrolysis | Neutral (pH 7) | ~115 days |

| Basic (pH 9) | Significantly faster | |

| Photolysis | Aqueous solution | Subject to photodegradation |

Experimental Protocol: Hydrolysis Study (OECD 111)

-

Test System:

-

Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Maintain a constant temperature (e.g., 25°C or 50°C) in the dark.

-

-

Procedure:

-

Add a known concentration of this compound to each buffer solution.

-

At specified time intervals, collect aliquots from each solution.

-

Analyze the concentration of this compound in the aliquots using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time.

-

The degradation rate constant (k) is the negative of the slope of the regression line.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

-

Conclusion

This technical guide provides a comprehensive overview of the chemical and toxicological properties of this compound. The detailed methodologies for its analysis and the evaluation of its primary toxic effect offer a valuable resource for researchers in the fields of environmental science, toxicology, and drug development. The provided diagrams of its metabolic pathway and analytical workflows serve as a visual aid to understand the key processes associated with this compound. Further research is warranted to fully elucidate the environmental impact of its metabolites and to develop more sensitive and rapid detection methods.

References

- 1. PFAS Biotransformation Pathways: A Species Comparison Study | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Kinetic characterization for dilute sulfuric acid hydrolysis of timber varieties and switchgrass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The sources, fate, and toxicity of chemical warfare agent degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]

An In-Depth Technical Guide on the Mechanism of Action of Famphur on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Famphur, chemically known as O, O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate, is utilized primarily in veterinary medicine to control ectoparasites in livestock. Its efficacy as an insecticide is rooted in its ability to disrupt the normal functioning of the nervous system by inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions. The inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of neurotoxic symptoms, ultimately leading to paralysis and death in target organisms.

Mechanism of Action

The mechanism of action of this compound on acetylcholinesterase is a multi-step process involving metabolic activation followed by enzyme inhibition.

Metabolic Activation: From this compound to Famoxon

This compound itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic conversion to the oxygen analog, famoxon (O, O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphate). This bioactivation process, known as oxidative desulfuration, is catalyzed by cytochrome P450 monooxygenases, predominantly in the liver of vertebrates and analogous enzyme systems in insects. The substitution of the sulfur atom with an oxygen atom in the phosphoryl group significantly increases the electrophilicity of the phosphorus atom, rendering famoxon a much more potent inhibitor of AChE. Other metabolites of this compound have been found to be significantly less toxic.

Figure 1: Metabolic activation of this compound to famoxon.

Acetylcholinesterase Inhibition by Famoxon

The active metabolite, famoxon, acts as an irreversible inhibitor of acetylcholinesterase. The inhibition process can be described by a two-step mechanism:

-

Reversible Binding: Famoxon initially binds reversibly to the active site of AChE, forming a Michaelis-like complex. The active site of AChE contains a catalytic triad of serine (Ser203), histidine (His447), and glutamate (Glu334).

-

Irreversible Phosphorylation: Following the initial binding, the phosphorus atom of famoxon is attacked by the hydroxyl group of the active site serine residue (Ser203). This results in the formation of a stable, covalent phosphoserine bond and the release of the leaving group, p-hydroxy-N,N-dimethylbenzenesulfonamide. This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

The regeneration of the phosphorylated enzyme is extremely slow, rendering the inhibition essentially irreversible. This leads to the accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.

Figure 2: Signaling pathway of acetylcholinesterase inhibition by famoxon.

Quantitative Data

| Organophosphate (Active Form) | Enzyme Source | IC50 | Ki | Bimolecular Rate Constant (k_i) | Reference |

| Paraoxon | Human Erythrocyte AChE | - | - | 7.0 x 10^5 M⁻¹min⁻¹ | [1] |

| Chlorpyrifos-oxon | Human Erythrocyte AChE | - | - | 9.3 x 10^6 M⁻¹min⁻¹ | [1] |

| Dichlorvos | Human Plasma Cholinesterase | 1.0 x 10⁻⁷ M | - | - | [2] |

Experimental Protocols

The most common method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like famoxon, the rate of acetylthiocholine hydrolysis decreases, leading to a reduced rate of color development.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)

-

This compound and/or Famoxon (or other inhibitor) stock solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure (96-well plate format):

-

Reagent Preparation:

-

Prepare working solutions of AChE, inhibitor, ATCI, and DTNB in phosphate buffer to the desired concentrations. The final concentration of the organic solvent used to dissolve the inhibitor should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

-

-

Assay Setup:

-

Blank: Add buffer, DTNB, and ATCI to the well.

-

Control (100% activity): Add buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

-

Inhibitor Wells: Add buffer, AChE solution, DTNB, and the inhibitor solution at various concentrations.

-

-

Pre-incubation:

-

Add the buffer, AChE solution, and inhibitor (or solvent for control) to the respective wells.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCI substrate solution to all wells simultaneously (a multi-channel pipette is recommended) to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Further kinetic parameters like Ki can be determined by performing the assay with varying substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.

-

Figure 3: Experimental workflow for the Ellman's assay.

Conclusion

This compound's mechanism of action on acetylcholinesterase is a classic example of organothiophosphate bioactivation and irreversible enzyme inhibition. The conversion of this compound to its oxygen analog, famoxon, is the critical step that confers high inhibitory potency. The subsequent phosphorylation of the active site serine of AChE by famoxon leads to a cascade of events culminating in neurotoxicity. While specific kinetic data for this compound and famoxon remain elusive in the readily available literature, the established principles of organophosphate toxicology and the detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to investigate and understand the intricate interactions of this and similar compounds with their biological targets. Further research is warranted to quantify the precise inhibitory kinetics of this compound and famoxon to refine risk assessments and facilitate the development of more targeted and effective interventions.

References

An In-depth Technical Guide to the Synthesis Pathway of Famphur Insecticide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the organophosphate insecticide Famphur. The synthesis commences with the sulfonation of phenol, followed by the formation of a key sulfonamide intermediate, and culminates in a condensation reaction to yield the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes a visual representation of the synthesis pathway.

Proposed Synthesis Pathway

The synthesis of this compound, chemically known as O,O-dimethyl O-[p-(dimethylsulfamoyl)phenyl] phosphorothioate, can be achieved through a multi-step process. The core of this synthesis involves the preparation of two key intermediates: p-hydroxy-N,N-dimethylbenzenesulfonamide and O,O-dimethyl phosphorochloridothioate. These intermediates are then coupled to form the final this compound molecule.

Step 1: Synthesis of p-Phenolsulfonic Acid

The initial step involves the electrophilic aromatic substitution of phenol with sulfuric acid to produce p-phenolsulfonic acid. To favor the formation of the para isomer, the reaction is carried out at an elevated temperature.

Experimental Protocol:

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, 94 grams (1.0 mol) of molten phenol is added. To this, 104 grams (1.06 mol) of concentrated sulfuric acid (96-98%) is slowly added with continuous stirring. The reaction is exothermic, and the temperature should be carefully monitored. The mixture is then heated to 100-110°C in an oil bath and maintained at this temperature with stirring for 5-6 hours. During this period, water formed during the reaction and a small amount of unreacted phenol may distill off. Upon completion, the reaction mixture is cooled to room temperature, allowing the p-phenolsulfonic acid to solidify. The crude product can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | Phenol, Concentrated Sulfuric Acid | [1] |

| Molar Ratio (Phenol:Sulfuric Acid) | 1 : 1.06 | [1] |

| Temperature | 100-110°C | [1] |

| Reaction Time | 5-6 hours | [1] |

| Typical Yield | ~95% | [1] |

Step 2: Synthesis of p-Hydroxy-N,N-dimethylbenzenesulfonamide

This step involves the conversion of p-phenolsulfonic acid to its corresponding sulfonyl chloride, followed by amination with dimethylamine.

Experimental Protocol:

Part A: Formation of p-Phenolsulfonyl Chloride

The dried p-phenolsulfonic acid (1.0 mol) is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form p-phenolsulfonyl chloride. For example, the sulfonic acid is refluxed with an excess of thionyl chloride until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is then removed by distillation under reduced pressure.

Part B: Amination with Dimethylamine

The crude p-phenolsulfonyl chloride is dissolved in a suitable inert solvent, such as diethyl ether or dichloromethane. The solution is cooled in an ice bath, and an excess of dimethylamine (as a solution in a suitable solvent or as a gas) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for several hours at a low temperature and then warmed to room temperature. The reaction mixture is then washed with dilute acid to remove excess dimethylamine and its hydrochloride salt, followed by a wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield p-hydroxy-N,N-dimethylbenzenesulfonamide.

| Parameter | Value | Reference |

| Reactants (Part A) | p-Phenolsulfonic Acid, Thionyl Chloride | |

| Reactants (Part B) | p-Phenolsulfonyl Chloride, Dimethylamine | |

| Solvent | Diethyl ether or Dichloromethane | |

| Temperature | 0°C to room temperature | |

| Work-up | Acid wash, water wash, brine wash |

Step 3: Synthesis of O,O-Dimethyl Phosphorochloridothioate

This key reagent is synthesized in a multi-step process starting from phosphorus trichloride.

Experimental Protocol:

Part A: Synthesis of Thiophosphoryl Chloride (PSCl₃)

Phosphorus trichloride (PCl₃) is reacted with sulfur at an elevated temperature to yield thiophosphoryl chloride.

Part B: Synthesis of O-Methyl Phosphorodichloridothioate

The synthesized thiophosphoryl chloride is then reacted with methanol in a controlled manner to produce O-methyl phosphorodichloridothioate.

Part C: Synthesis of O,O-Dimethyl Phosphorochloridothioate

The O-methyl phosphorodichloridothioate is further reacted with "methyl lye" (a solution of sodium hydroxide in methanol) to yield the final product, O,O-dimethyl phosphorochloridothioate. This reaction is typically carried out in a solvent such as dichloromethane at a low temperature (-5 to 5°C). The yield for this step is reported to be in the range of 85-88% with a purity of 94-95%.

| Parameter | Value | Reference |

| Starting Materials | Phosphorus Trichloride, Sulfur, Methanol | |

| Key Intermediate | O-Methyl Phosphorodichloridothioate | |

| Final Reagent (Part C) | "Methyl Lye" (NaOH in Methanol) | |

| Solvent (Part C) | Dichloromethane | |

| Temperature (Part C) | -5 to 5°C | |

| Yield (Part C) | 85-88% | |

| Purity (Part C) | 94-95% |

Step 4: Synthesis of this compound

The final step is a condensation reaction between the two key intermediates, which proceeds via a mechanism analogous to the Williamson ether synthesis.[2][3][4]

Experimental Protocol:

p-Hydroxy-N,N-dimethylbenzenesulfonamide (1.0 mol) is dissolved in a suitable polar aprotic solvent such as acetone or acetonitrile. To this solution, a base such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide. Subsequently, O,O-dimethyl phosphorochloridothioate (1.0-1.2 mol) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored for completion using thin-layer chromatography (TLC). After the reaction is complete, the mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the crude this compound is purified by a suitable method such as column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | p-Hydroxy-N,N-dimethylbenzenesulfonamide, O,O-Dimethyl Phosphorochloridothioate | |

| Base | Anhydrous Potassium Carbonate or Sodium Hydride | |

| Solvent | Acetone or Acetonitrile | [3] |

| Temperature | Reflux | |

| Reaction Type | Williamson Ether Synthesis (analogue) | [2][3][4] |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the experimental process for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

The Definitive Guide to Famphur Metabolite Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famphur, a systemic organophosphate insecticide, is primarily utilized in veterinary medicine to control parasites in livestock. Understanding its metabolic fate is crucial for assessing its efficacy, potential toxicity, and ensuring food safety. This technical guide provides a comprehensive overview of the identification and characterization of this compound metabolites, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.

This compound Metabolism: Pathways and Key Metabolites

The biotransformation of this compound in mammals proceeds through a series of well-defined metabolic pathways, primarily occurring in the liver. These pathways are designed to detoxify the parent compound and facilitate its excretion from the body. The principal metabolic reactions involved are oxidation, demethylation, hydrolysis, and conjugation.

Key Metabolic Pathways:

-

Oxidative Desulfuration: The initial and critical activation step involves the oxidative desulfuration of the phosphorothioate group (P=S) to a phosphate group (P=O) by cytochrome P450 enzymes. This reaction converts this compound to its more potent and toxic oxygen analog, famoxon, which is a strong cholinesterase inhibitor.

-

Demethylation: this compound and famoxon can undergo N-demethylation, removing one or both methyl groups from the sulfamoyl nitrogen. This results in metabolites such as N-desmethyl this compound. O-demethylation at the methoxy groups attached to the phosphorus atom also occurs.

-

Hydrolysis: The ester linkage in this compound and its metabolites is susceptible to hydrolysis, cleaving the molecule and leading to the formation of phenolic derivatives, most notably p-(N,N-dimethylsulfamoyl)phenol.

-

Conjugation: The phenolic metabolites and demethylated products can undergo Phase II conjugation reactions. These reactions, primarily glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their elimination from the body, mainly through urine.

Major Identified Metabolites:

-

Famoxon: The highly toxic oxygen analog of this compound.

-

N-desmethyl this compound: A product of N-demethylation.

-

O-desmethyl this compound: A product of O-demethylation.

-

O,N-bisdesmethyl this compound: A product of both O- and N-demethylation.

-

p-(N,N-dimethylsulfamoyl)phenol: A major hydrolysis product.

-

Glucuronide and Sulfate Conjugates: Formed from the phenolic and demethylated metabolites to facilitate excretion.[1][2]

Below is a diagram illustrating the primary metabolic pathways of this compound.

References

The Rise and Fall of a Workhorse: A Technical History of Famphur in Veterinary Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Famphur, a systemic organophosphorus insecticide, holds a significant place in the history of veterinary medicine. For several decades, it was a critical tool for controlling debilitating parasitic infestations in livestock, particularly cattle grubs. This technical guide provides a comprehensive overview of the history, mechanism of action, efficacy, and experimental evaluation of this compound, offering valuable insights for researchers and professionals in drug development. This compound, chemically known as O,O-dimethyl O-[p-(dimethylsulfamoyl)phenyl]phosphorothioate, was marketed under trade names such as Warbex® and Bo-Ana®.[1] Its utility stemmed from its systemic action, allowing for the control of internal larval stages of parasites, a significant advancement in veterinary ectoparasiticide treatment. This document will delve into the technical details of its application, the experimental protocols used to validate its efficacy, and the biochemical pathways it targets.

A Historical Overview of this compound

The development of systemic insecticides for animal health was a significant leap forward in veterinary medicine, moving beyond topical treatments to agents that could circulate within the host's body to target parasites.[2] this compound emerged during this era of innovation.

Timeline of Key Events:

-

1961: this compound is introduced commercially as a systemic insecticide for livestock.[3]

-

1968: A pour-on formulation of this compound (Warbex® 13.2%) receives its Federal EPA registration on May 9th.[4]

-

1970: The topical (pour-on) use of this compound is officially recommended for systemic control of cattle grubs and lice.[3]

-

1989: The EPA registration for the Warbex® 13.2% pour-on formulation is cancelled on October 10th.[4]

Initially, this compound was celebrated for its high efficacy against the larval stages of Hypoderma species (warble flies), which cause significant economic losses in cattle production through hide damage and reduced weight gain.[5] It was also effective against various species of lice.[3] The convenience of application methods, including pour-on, injectable, and feed-premix formulations, contributed to its widespread adoption.[6] However, growing concerns about the environmental impact of organophosphates and their toxicity to non-target species, including birds of prey, led to increased scrutiny and eventual withdrawal of some formulations from the market.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound's parasiticidal activity is due to its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1]

Acetylcholine (ACh) is a neurotransmitter that transmits signals across cholinergic synapses. After signal transmission, AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal. This compound disrupts this process by phosphorylating the serine residue in the active site of AChE, forming a stable, inactive enzyme-inhibitor complex. This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the parasite.[1]

The metabolic activation of this compound to its oxygen analog, famoxon, is a crucial step, as famoxon is a more potent inhibitor of AChE.[6]

Below is a diagram illustrating the signaling pathway of acetylcholinesterase and its inhibition by this compound.

References

- 1. sava.co.za [sava.co.za]

- 2. Systemic Pesticides for Use on Animals | Annual Reviews [annualreviews.org]

- 3. scispace.com [scispace.com]

- 4. Use of cholinesterase activity in monitoring organophosphate pesticide exposure of cattle produced in tropical areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]

- 7. Organophosphate insecticide (this compound) topically applied to cattle kills magpies and hawks [pubs.usgs.gov]

Famphur Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of famphur, an organophosphate insecticide, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients and agrochemicals is critical for formulation development, process chemistry, and ensuring bioavailability. This document outlines the available solubility data, details experimental protocols for its determination, and provides visual representations of key experimental workflows.

Core Data: this compound Solubility

This compound is a crystalline powder that is generally soluble in many common organic solvents.[1] While extensive quantitative data is not uniformly available across all solvents, the following table summarizes the existing information. It is important to note the temperature at which these measurements were taken, as solubility is temperature-dependent.

| Solvent | Solubility | Temperature (°C) | Data Type | Source |

| Xylene | 300 g/kg | 5 | Quantitative | PubChem[1] |

| Aqueous Isopropanol (45%) | 23 g/kg | 20 | Quantitative | PubChem[1] |

| Acetone | Soluble | Not Specified | Qualitative | PubChem[1] |

| Carbon Tetrachloride | Very Soluble | Not Specified | Qualitative | ChemicalBook[2] |

| Chloroform | Very Soluble | Not Specified | Qualitative | ChemicalBook[2] |

| Cyclohexanone | Soluble | Not Specified | Qualitative | PubChem[1] |

| Dichloromethane | Soluble | Not Specified | Qualitative | PubChem[1] |

| Toluene | Soluble | Not Specified | Qualitative | PubChem[1] |

| Aliphatic Hydrocarbons | Sparingly Soluble | Not Specified | Qualitative | PubChem[1] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility in organic solvents is a fundamental experimental procedure. The following protocols are based on established methods such as the "shake-flask method," which is widely recognized as the gold standard for solubility measurements, and guidelines from organizations like the OECD and CIPAC.[3][4]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is considered the most reliable for determining the thermodynamic solubility of a substance. It involves saturating a solvent with the solute and then measuring the concentration of the solute in the solution.

Apparatus:

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a comparable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct preliminary tests to determine the time required to reach a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method or another suitable quantitative technique. A calibration curve prepared with standard solutions of this compound of known concentrations is required for accurate quantification.

CIPAC Method MT 181 - Titration Method for Solubility Range

This method is suitable for determining the solubility of a substance within predefined ranges and is particularly useful when a precise solubility value is not required. It is not suitable for solubilities below 10 g/L.[5]

Apparatus:

-

Test tubes or small flasks

-

Burette or graduated pipettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preliminary Test: Weigh approximately 0.1 g of this compound into a test tube. Incrementally add the organic solvent in measured volumes, agitating the mixture after each addition, until the this compound is completely dissolved. This provides an estimate of the solubility.

-

Main Test: Based on the preliminary test, weigh an appropriate amount of this compound into a flask. Titrate the this compound with the organic solvent, ensuring thorough mixing, until complete dissolution is observed. The volume of solvent required to dissolve the this compound is used to calculate the solubility range.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows in the determination of this compound solubility.

References

Spectroscopic Characterization of Famphur: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organothiophosphate insecticide, famphur (IUPAC name: 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide). The information presented herein, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, is intended to support research, identification, and quality control efforts. This document details experimental protocols for acquiring this data and presents quantitative information in a structured format for ease of reference and comparison.

Molecular Structure of this compound

This compound is a crystalline powder used as a systemic insecticide and anthelmintic.[1] Its structure contains several key functional groups that give rise to characteristic spectroscopic signals: a substituted benzene ring, a dimethylsulfamoyl group, and a dimethoxyphosphinothioyl group.

Chemical Structure:

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[3] Electron ionization (EI) is a common method for generating ions from volatile compounds like this compound.

Electron Ionization Mass Spectrometry (EI-MS)

The EI-MS spectrum of this compound shows a characteristic fragmentation pattern. The most intense peak, or base peak, is observed at m/z 218.[2] Other significant fragments are also consistently reported.

Table 1: Key Mass Spectrometry Data for this compound (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

|---|---|---|

| 218 | 100 | [C₈H₁₁NO₃S]⁺ |

| 125 | 61 | [(CH₃O)₂P(S)]⁺ |

| 93 | 68 | [C₆H₅O]⁺ |

| 44 | 45 | [C₂H₆N]⁺ |

Data sourced from the Hazardous Substances Data Bank (HSDB).[2]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions.[4] It is an invaluable tool for identifying the functional groups present in a molecule.[3] The IR spectrum of this compound would be characterized by absorptions corresponding to its aromatic, sulfonyl, and phosphorothioate moieties.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | -OCH₃, -N(CH₃)₂ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1350-1300 | S=O Asymmetric Stretch | Sulfonamide (SO₂) |

| 1165-1150 | S=O Symmetric Stretch | Sulfonamide (SO₂) |

| 1050-1030 | P-O-C Stretch | Phosphorothioate |

| 850-800 | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

| 750-650 | P=S Stretch | Phosphorothioate |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the three different methyl groups. The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.0 | Doublet | 2H | Aromatic protons ortho to -SO₂N(CH₃)₂ |

| ~ 7.2 - 7.4 | Doublet | 2H | Aromatic protons ortho to -OP(=S)(OCH₃)₂ |

| ~ 3.8 - 3.9 | Doublet (³J(P,H) ≈ 11-16 Hz) | 6H | Methoxy protons (-OCH₃) |

| ~ 2.7 - 2.8 | Singlet | 6H | N-methyl protons (-N(CH₃)₂) |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The aromatic carbons will have shifts in the 120-160 ppm range, while the aliphatic methyl carbons will appear at higher field (lower ppm values).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 155 | Aromatic C-O |

| ~ 138 | Aromatic C-S |

| ~ 129 | Aromatic C-H (ortho to -SO₂) |

| ~ 121 | Aromatic C-H (ortho to -O) |

| ~ 55 | Methoxy (-OCH₃) |

| ~ 38 | N-methyl (-N(CH₃)₂) |

Predicted ³¹P NMR Data

³¹P NMR is particularly useful for characterizing organophosphorus compounds.[1] this compound contains a single phosphorus atom in a phosphorothioate environment. The chemical shift is highly dependent on the substituents attached to the phosphorus atom.[8]

Table 5: Predicted ³¹P NMR Chemical Shift for this compound

| Chemical Shift (δ ppm) | Environment |

|---|

| ~ 60 - 75 | Phosphorothioate (P=S) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and experimental goals.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a capillary column suitable for pesticide analysis (e.g., DB-5ms). Set a temperature program starting at 100°C, ramping to 280°C.

-

Ion Source: Set the electron ionization energy to 70 eV.

-

Mass Analyzer: Calibrate the mass analyzer according to the manufacturer's protocol.[2] Set the scan range from m/z 40 to 400.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system. Acquire the data throughout the chromatographic run.

-

Data Processing: Identify the chromatographic peak corresponding to this compound. Extract the mass spectrum from this peak and subtract the background spectrum.

Infrared (IR) Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Instrument Setup: Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference.[9] Record a background spectrum of the empty sample holder.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Ensure the solid is fully dissolved.

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11] The final solution height should be approximately 4-5 cm.[10]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will then perform a series of automated steps:

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and begin the experiment. For ¹³C and ³¹P NMR, a greater number of scans will be required compared to ¹H NMR due to lower natural abundance and sensitivity.

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a pure chemical compound.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. D-CAMPHOR(464-49-3) 1H NMR [m.chemicalbook.com]

- 5. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. DL-Camphor(21368-68-3) 1H NMR [m.chemicalbook.com]

famphur and its oxygen analog famoxon

An In-depth Technical Guide on Famphur and its Oxygen Analog, Famoxon

Introduction

This compound is a systemic organothiophosphate insecticide and acaricide used primarily in veterinary medicine to control parasites in livestock.[1] Its chemical name is O,O-dimethyl O-[p-(N,N-dimethylsulfamoyl)phenyl] phosphorothioate.[2] Like other organothiophosphates, this compound itself is not a potent cholinesterase inhibitor. It requires metabolic activation to its oxygen analog, famoxon, which is the primary active toxicant.[3][4] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, significantly increasing the compound's ability to inhibit acetylcholinesterase.

This document provides a comprehensive technical overview of this compound and famoxon, detailing their chemical properties, mechanism of action, metabolism, toxicology, and the analytical methods for their detection. It is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

This compound is a crystalline powder, while its oxygen analog, famoxon, is the biologically active metabolite.[2] Key properties are summarized below.

| Property | This compound | Famoxon |

| IUPAC Name | [4-(dimethylsulfamoyl)phenyl] O,O-dimethyl phosphorothioate | [4-(dimethylsulfamoyl)phenyl] dimethyl phosphate[5] |

| CAS Number | 52-85-7[2][6][7][8] | 960-25-8[5] |

| Molecular Formula | C₁₀H₁₆NO₅PS₂[2][9] | C₁₀H₁₆NO₆PS[10] |

| Molecular Weight | 325.3 g/mol [2] | 309.28 g/mol [10] |

| Physical Form | Crystalline Powder[2] | Not specified |

| Melting Point | 53°C[9] | Not specified |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC[5] |

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for this compound and its metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][11]

-

Bioactivation: this compound undergoes metabolic conversion to famoxon. This is a critical step, as famoxon is a much more potent inhibitor of AChE.[3][4] Studies show famoxon is approximately 100 times more effective than this compound in inhibiting house fly head cholinesterase.[4]

-

Enzyme Inhibition: Famoxon, like other organophosphates, acts as an irreversible inhibitor of AChE.[11][12] It phosphorylates the serine hydroxyl group within the active site of the enzyme.[13]

-

Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses.[2]

-

Toxic Effects: This excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to widespread systemic effects, including potentiation of parasympathetic activity, persistent depolarization of skeletal muscle, and initial stimulation followed by depression of the central nervous system.[2]

Pharmacokinetics and Metabolism

This compound is metabolized and eliminated relatively quickly in mammals. The conversion to famoxon is the key bioactivation step, while other metabolic pathways lead to detoxification.

Absorption and Distribution

This compound can be administered via injection, dermal pour-on, or in feed.[1][14] After intramuscular injection in reindeer, residues of this compound and its oxon were detectable for up to 12 days in the kidney and muscle.[2] In cattle treated with a pour-on application, the half-life of this compound and famoxon in subcutaneous fat was found to be 0.9 days.[3]

Metabolism

The metabolic fate of this compound has been studied in several species. The primary pathway of toxicological significance is the oxidative desulfuration to famoxon.[3] Other identified metabolites are significantly less toxic and include products of demethylation and cleavage of the P-O-phenyl bond.[4][15]

-

Bioactivation: this compound → Famoxon (oxygen analog)

-

Detoxification:

In rats, the major metabolite was identified as dimethylsulfamoylphenyl glucuronide.[2]

Excretion

In sheep treated intravenously, 98% of the administered dose was recovered within 48 hours, almost entirely in the urine.[2] After intramuscular administration, 64% of the dose was recovered in excreta after 72 hours.[2]

Toxicology

The toxicity of this compound is primarily attributed to famoxon.[1][3] Comparative toxicity studies in mice have quantified the acute oral toxicity of this compound, famoxon, and several other metabolites, highlighting the toxicological significance of the oxygen analog.

| Compound | Acute Oral LD₅₀ (mg/kg BW) in Mice | Relative Toxicity Reference |

| Famoxon | 18 | [3] |

| This compound | 27 | [3] |

| O,N-bisdesmethylthis compound | 860 | [3] |

| O-desmethylthis compound | 2,270 | [3] |

| p-(N,N-dimethylsulfamoyl)phenol | 2,290 | [3] |

| p-(N-methylsulfamoyl)phenol | 2,500 | [3] |

| p-hydroxybenzenesulfonic acid | 6,400 | [3] |

| p-(N,N-dimethylsulfamoyl)phenyl glucuronide | >5,000 | [3] |

Experimental Protocols

Acute Oral Toxicity (LD₅₀) Determination

A standard protocol for determining the acute oral LD₅₀ involves the following steps:

-

Animal Model: Use of a specific strain of laboratory animal, such as Swiss-Webster mice.

-

Dose Preparation: The test compound (e.g., this compound, famoxon) is dissolved or suspended in a suitable vehicle (e.g., corn oil). A range of graded doses is prepared.

-

Administration: Animals are fasted overnight and then administered a single dose of the compound via oral gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for a set period, typically 24 to 48 hours.

-

Data Analysis: The mortality data at each dose level is used to calculate the LD₅₀ value, the dose estimated to be lethal to 50% of the test population, using appropriate statistical methods (e.g., probit analysis).

In Vitro Cholinesterase Inhibition Assay

This protocol measures the potency of a compound in inhibiting AChE activity.

-

Enzyme Source: Acetylcholinesterase is prepared from sources such as homogenized house fly heads, human erythrocytes, or as a purified recombinant protein.[4][16]

-

Inhibitor Preparation: Serial dilutions of the inhibitors (this compound and famoxon) are prepared in a suitable buffer.

-

Incubation: A fixed amount of the AChE enzyme preparation is pre-incubated with the various concentrations of the inhibitor for a defined period to allow for enzyme-inhibitor binding.

-

Enzymatic Reaction: The reaction is initiated by adding a substrate, typically acetylthiocholine, along with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Detection: As AChE hydrolyzes acetylthiocholine, the product reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically.

-

Data Analysis: The rate of color change is proportional to enzyme activity. The inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. This data is used to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Residue Analysis by Gas Chromatography (GC)

This protocol outlines a general method for detecting this compound residues in biological or environmental samples.[2][17]

Conclusion

This compound is an effective organothiophosphate insecticide whose biological activity is dependent on its metabolic conversion to the potent acetylcholinesterase inhibitor, famoxon. While rapidly metabolized and excreted in mammals, the high toxicity of the famoxon metabolite necessitates careful handling and adherence to prescribed usage guidelines. The significant difference in toxicity between famoxon and other metabolites underscores the critical role of the oxidative desulfuration pathway in its mechanism of action. The analytical and experimental protocols described provide a framework for the continued study and monitoring of these compounds.

References

- 1. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]

- 2. This compound | C10H16NO5PS2 | CID 5859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. datapdf.com [datapdf.com]

- 5. Famoxon | 960-25-8 | Benchchem [benchchem.com]

- 6. accustandard.com [accustandard.com]

- 7. accustandard.com [accustandard.com]

- 8. accustandard.com [accustandard.com]

- 9. chemwhat.com [chemwhat.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review | U.S. Geological Survey [usgs.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Famphur Crystals

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of famphur, a systemic organophosphate insecticide used primarily as a veterinary medicine. The guide details its chemical identity, physical characteristics, stability, and reactivity. Furthermore, it elucidates its primary mechanism of action through the inhibition of acetylcholinesterase and furnishes detailed experimental protocols for its analysis, including residue determination by Gas Chromatography-Mass Spectrometry (GC-MS) and purity analysis by Differential Scanning Calorimetry (DSC). All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams to support research and development activities.

Chemical Identity

This compound is a synthetic organothiophosphate compound.[1] It is recognized by several synonyms, most notably Warbex.[2] Its fundamental identification and structural details are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 4-dimethoxyphosphinothioyloxy-N,N-dimethylbenzenesulfonamide | [1] |

| CAS Number | 52-85-7 | [3] |

| Molecular Formula | C₁₀H₁₆NO₅PS₂ | [3] |

| Molecular Weight | 325.34 g/mol | [3][4] |

| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC | [1] |

| InChIKey | JISACBWYRJHSMG-UHFFFAOYSA-N | [3] |

| Synonyms | Warbex, Famfos, Dovip, ENT 25,644, CL 38023 | [1][2][5] |

Physical Properties of Crystalline this compound

This compound exists as a colorless to white crystalline powder under standard conditions.[1][6] Its key physical properties have been determined through various experimental techniques and are crucial for handling, formulation, and storage.

| Property | Value | Reference |

| Physical Description | Colorless crystalline powder | [1] |

| Melting Point | 52.5 - 53.5 °C | [1][3] |

| Boiling Point | 394.2 ± 52.0 °C (Predicted) | [5][6] |

| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Vapor Pressure | 1.36 x 10⁻⁶ mmHg | [1][7] |

| Water Solubility | 100 mg/L (at 20 °C) | [8] |

| LogP (o/w) | 2.23 | [1] |

| Solubility (Organic) | Soluble in acetone, chloroform, carbon tetrachloride, toluene; 300 g/kg in xylene (5 °C) | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characteristic of organothiophosphate esters. Understanding its stability and reactivity is paramount for ensuring safety and efficacy.

-

Stability: this compound has limited thermal stability and can undergo exothermic self-accelerating decomposition if overheated.[9]

-

Reactivity with Reducing Agents: Like other organothiophosphates, this compound is susceptible to forming highly toxic and flammable phosphine gas when in the presence of strong reducing agents, such as hydrides.[6][10]

-

Oxidation: Partial oxidation may lead to the release of toxic phosphorus oxides.[6][10] The primary biocidal activity of this compound is dependent on its metabolic oxidation to the oxygen analog, famoxon, which is a more potent cholinesterase inhibitor.[2][11]

-

Degradation: The principal route of metabolic degradation involves the cleavage of the P-O-phenyl bond.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound's insecticidal properties are a result of its ability to inhibit the enzyme acetylcholinesterase (AChE) within the nervous system of the target organism.[1][2] This action disrupts normal synaptic transmission.

-

Metabolic Activation: this compound, a thiophosphate, is a relatively weak AChE inhibitor. It undergoes metabolic desulfuration (oxidation) in the target organism to its oxygen analog, famoxon .[2][11]

-

Enzyme Inhibition: Famoxon is a potent and irreversible inhibitor of AChE. It phosphorylates the serine hydroxyl group at the active site of the enzyme.

-

Acetylcholine Accumulation: The inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][12]

-

Neurotoxicity: The resulting accumulation of ACh leads to continuous stimulation of postsynaptic receptors, causing rapid muscle twitching, convulsions, paralysis, and ultimately death of the insect.[1][12]

Experimental Protocols

This section outlines methodologies for the analysis of this compound, including residue detection and characterization of the crystalline solid.

This protocol is based on established methods for organophosphate pesticide analysis, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by gas chromatography-mass spectrometry (GC-MS).[13]

1. Sample Preparation and Extraction:

- Weigh 10-15 g of a homogenized sample (e.g., animal tissue, honey, feed) into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Add internal standards as required.

- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.

- Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments).

- Vortex for 30 seconds and centrifuge at >3000 rpm for 5 minutes.

3. Final Preparation and Analysis:

- Take an aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume of 1 mL.

- Inject 1-2 µL into the GC-MS system.

4. GC-MS Conditions (Typical):

- GC Column: A mid-polarity column such as a DB-35MS or equivalent is suitable.[13]

- Injector: Splitless mode, 250 °C.